Undecane
Overview
Description
Mechanism of Action
Target of Action
Undecane primarily targets mast cells and keratinocytes . Mast cells are hematopoietic cells involved in the pathophysiology of allergic diseases, especially in IgE-mediated hypersensitivity reactions . Keratinocytes, on the other hand, play critical roles in skin allergy and inflammation .
Mode of Action
This compound interacts with its targets by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP), an intracellular second messenger . In sensitized mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) . In sensitized keratinocytes, this compound reverses the increased levels of p38 phosphorylation, nuclear factor kappaB (NF-κB) transcriptional activity, and target cytokine/chemokine genes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cAMP signaling pathway . By increasing intracellular cAMP levels, this compound modulates the immune reaction underlying inflammatory skin conditions .
Result of Action
The result of this compound’s action is the prevention or treatment of skin inflammatory disorders, such as atopic dermatitis, and other allergic diseases . By inhibiting the degranulation of mast cells and reversing the increased levels of certain biochemical markers in keratinocytes, this compound can reduce inflammation and allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a ubiquitous air pollutant in outdoor and indoor environments, and in water . These environmental exposures could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Undecane has been found to have anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . The compound interacts with these cells, potentially influencing their biochemical reactions .
Cellular Effects
In sensitized mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) . In sensitized keratinocytes, this compound reverses the increased levels of p38 phosphorylation, nuclear factor kappaB (NF-κB) transcriptional activity and target cytokine/chemokine genes .
Molecular Mechanism
This compound increases intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes . This suggests that this compound may exert its effects at the molecular level through the modulation of cAMP, a key second messenger in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecane can be synthesized through various methods, including the catalytic hydrogenation of undecene or the reduction of undecanoic acid . The reaction conditions typically involve the use of catalysts such as palladium on carbon or nickel, and the reactions are carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be isolated from natural sources such as crude oil and natural gas . The separation process involves fractional distillation, where this compound is collected at its boiling point of 196°C .
Chemical Reactions Analysis
Types of Reactions: Undecane primarily undergoes reactions typical of alkanes, including:
Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.
Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Undecanoic acid.
Substitution: Halogenated this compound derivatives such as 1-chlorothis compound or 1-bromothis compound.
Scientific Research Applications
Undecane has a variety of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography due to its well-known boiling point.
Biology: Acts as a mild sex attractant for moths and cockroaches, and as an alert signal for ants.
Medicine: Investigated for its anti-allergic and anti-inflammatory effects on mast cells and keratinocytes.
Comparison with Similar Compounds
Decane: A liquid alkane hydrocarbon with ten carbon atoms.
Dodecane: A liquid alkane hydrocarbon with twelve carbon atoms.
Comparison:
Boiling Point: Undecane has a boiling point of 196°C, which is higher than decane (174°C) and lower than dodecane (216°C).
This compound’s unique properties and applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKGSCJYJTIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | undecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Undecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021689 | |
Record name | Undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Undecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Undecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1919 | |
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Boiling Point |
384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
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Record name | Undecane | |
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Record name | n-Undecane | |
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Record name | Undecane | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |
Record name | UNDECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/4736 | |
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Record name | Undecane | |
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Record name | n-Undecane | |
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Solubility |
In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |
Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |
Record name | UNDECANE | |
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Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |
Record name | UNDECANE | |
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Record name | n-Undecane | |
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Vapor Pressure |
0.41 [mmHg], 0.412 mm Hg at 25 °C | |
Record name | Undecane | |
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Record name | n-Undecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
1120-21-4, 61193-21-3 | |
Record name | UNDECANE | |
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Record name | Undecane | |
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Record name | n-Undecane | |
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Record name | Undecane | |
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Record name | Undecane | |
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Record name | Undecane | |
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Record name | Undecane | |
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Record name | Undecane | |
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Record name | UNDECANE | |
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Record name | n-Undecane | |
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Record name | Undecane | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |
Record name | UNDECANE | |
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Record name | n-Undecane | |
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Record name | Undecane | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of undecane?
A1: this compound has a molecular formula of C11H24 and a molecular weight of 156.31 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like gas chromatography coupled with mass spectrometry (GC/MS) [, , , ] are frequently employed to identify and quantify this compound in complex mixtures.
Q3: How does this compound behave as a solvent for carbon black?
A3: this compound, being oleophilic, exhibits stronger interactions with the carbon black surface compared to water. This results in greater interpenetration of carbon black aggregates in this compound, leading to a shift towards smaller void sizes as observed through thermoporometry. []
Q4: Are there any studies on this compound's performance under extreme conditions?
A4: While the provided research doesn't delve into extreme conditions, the use of this compound in shock tube studies at high temperatures (731-1399 K) to investigate ignition delay times showcases its stability under specific controlled environments. []
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research doesn't focus on the catalytic properties of this compound. Its primary role is as a solvent, phase change material, or a model compound in various studies.
Q6: Are there any computational studies involving this compound?
A6: Yes, molecular dynamics (MD) simulations have been employed to investigate the volume dependence of this compound's thermal pressure coefficient, offering insights into its thermodynamic behavior. []
Q7: How does the chain length of alkanes, including this compound, affect interfacial tension in microemulsion systems?
A7: Research on microemulsions suggests that the interfacial tension against an oil phase is minimized at a specific alkane chain length. For the surfactant sodium p-(1-heptylnonyl) benzene sulfonate, this minimum occurs with this compound, highlighting a structure-activity relationship between alkane chain length and interfacial behavior. []
Q8: Are there any specific formulation strategies mentioned for this compound?
A8: Yes, one study focuses on encapsulating this compound within poly(methyl methacrylate) to create microcapsules for phase change cold storage materials. This formulation enhances the material's energy storage efficiency and thermal stability. []
Q9: Does the research provide information regarding SHE regulations related to this compound?
A9: The provided research primarily focuses on the scientific aspects of this compound and doesn't explicitly address SHE regulations.
Q10: What analytical techniques are used to study this compound in various research contexts?
A10: The research employs various techniques such as:* Gas chromatography (GC): To separate and quantify this compound in complex mixtures, often coupled with mass spectrometry (MS) for identification. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: To study the nature and behavior of undecyl radicals formed from this compound under gamma irradiation. [, ]* Thermoporometry: To analyze the void size distribution and volume within carbon black aggregates dispersed in this compound. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate molecular structure and interactions, including diffusion-ordered spectroscopy (DOSY) to study supramolecular assemblies. []
Q11: Is there any information regarding the environmental impact of this compound?
A11: While the provided research doesn't directly assess environmental impact, one study identifies this compound as a major volatile organic compound (VOC) emitted from dry cleaning processes using petroleum-based solvents, highlighting a potential source of air pollution. []
Q12: What are some applications of this compound mentioned in the research?
A12: The research highlights various applications of this compound, including:
- Phase Change Material: Microencapsulated this compound shows potential for use in cold storage applications due to its suitable phase change temperature. []
- Solvent: Used in studies involving carbon black dispersion and analysis. []
- Model Compound: Utilized in studies investigating radical formation, molecular packing, and structure-activity relationships in specific chemical reactions and processes. [, , , ]
- Microemulsion Systems: Investigated as a component in microemulsion systems for potential applications in detergency and other fields. [, ]
Q13: Does the research explore any derivatives or analogues of this compound?
A13: Yes, the research delves into several derivatives and related compounds, including:
- Alkylpolyglycol ethers: Investigated alongside this compound in microemulsion systems to understand their influence on phase behavior and interfacial tension. [, ]
- Pentacyclo[5.4.0.02,6.03,10.05,9]this compound derivatives: These complex polycyclic compounds, structurally related to this compound, are explored in synthetic organic chemistry research focusing on rearrangements, structural characterization, and potential applications. [, , , , ]
- Tricyclo[7.1.1.02,7]undecanes: Studied for their conformational properties and stereochemistry in various chemical reactions. []
- Azaspiro[5.5]undecanes: Investigated for their potential biological activity and as synthetic targets in medicinal chemistry. [, , ]
Q14: Is this compound mentioned in any biological contexts within the provided research?
A14: Yes, a few studies mention this compound in biological contexts:
- Fungal Metabolism: Research on Cladosporium resinae, a fungus, revealed that while it can utilize this compound as a carbon source, its fatty acid profile remains largely consistent with de novo synthesis rather than direct incorporation of this compound metabolites. []
- Insect Chemical Ecology: this compound was identified as a major volatile compound released by the beetle Anchomenus dorsalis, particularly when disturbed, suggesting its potential role as a defensive allomone or signaling molecule. []
- Plant Essential Oils: this compound was identified as a significant component in the essential oils of various Rosa species, contributing to their characteristic aroma profiles. []
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